molecular formula C21H38O4 B14715746 Dioctyl 2-methylidenebutanedioate CAS No. 22501-68-4

Dioctyl 2-methylidenebutanedioate

Cat. No.: B14715746
CAS No.: 22501-68-4
M. Wt: 354.5 g/mol
InChI Key: NQPOXJIXYCVBDO-UHFFFAOYSA-N
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Description

Dioctyl 2-methylidenebutanedioate is an ester derivative of 2-methylidenebutanedioic acid (itaconic acid), featuring two octyl chains esterified to the carboxylic acid groups. Its structure includes a reactive α,β-unsaturated carbonyl system (methylidene group), which enables participation in Michael additions, polymerizations, and other organic reactions.

The compound’s extended alkyl chains likely enhance hydrophobicity, making it suitable for applications in plasticizers, lubricants, or coatings. Its synthesis would involve esterification of itaconic acid with octanol, analogous to methods for dimethyl itaconate .

Properties

CAS No.

22501-68-4

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

dioctyl 2-methylidenebutanedioate

InChI

InChI=1S/C21H38O4/c1-4-6-8-10-12-14-16-24-20(22)18-19(3)21(23)25-17-15-13-11-9-7-5-2/h3-18H2,1-2H3

InChI Key

NQPOXJIXYCVBDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCC

Related CAS

28451-57-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with octyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dioctyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Octyl alcohol and maleic acid.

Scientific Research Applications

Dioctyl 2-methylidenebutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dioctyl 2-methylidenebutanedioate primarily involves its role as a plasticizer. It works by inserting itself between the polymer chains of materials like PVC, reducing the intermolecular forces and increasing the flexibility of the material . This results in enhanced processability and durability of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Key Compounds:
  • Dimethyl 2-Methylidenebutanedioate (Dimethyl Itaconate)
  • Dibutyl Esters (e.g., Dibutyl 3-Methylpentanedioate)
  • Dioctyl Sebacate
Structural Features:
  • Dimethyl Itaconate : Short methyl ester groups result in a lower molecular weight (172.15 g/mol) and higher polarity compared to dioctyl derivatives. Its spectral data (e.g., NMR, IR) are well-documented, with characteristic peaks for the methylidene group and ester carbonyls .
  • Dioctyl 2-Methylidenebutanedioate : Octyl chains increase molecular weight (estimated ~400–450 g/mol) and reduce polarity. Spectroscopic analysis would show shifts in alkyl proton signals (1H-NMR: δ 0.8–1.7 ppm) and carbonyl carbons (13C-NMR: ~165–170 ppm), consistent with longer esters .
  • Dioctyl Sebacate : A saturated dioctyl ester without the methylidene group. Its structure lacks conjugation, leading to distinct reactivity and spectral profiles (e.g., absence of α,β-unsaturated carbonyl absorptions in IR) .

Table 1: Structural and Spectroscopic Comparison

Compound Molecular Weight (g/mol) Key Spectral Features (NMR/IR)
Dimethyl 2-methylidenebutanedioate 172.15 1H-NMR: δ 3.7 (ester CH3), 5.8–6.3 (CH2=C); IR: 1715 cm⁻¹ (C=O)
This compound ~400–450 (estimated) 1H-NMR: δ 0.8–1.7 (octyl CH2), 5.8–6.3 (CH2=C); IR: 1710 cm⁻¹ (C=O)
Dioctyl Sebacate 498.76 1H-NMR: δ 0.8–1.7 (octyl CH2), 2.3 (CH2COO); IR: 1735 cm⁻¹ (saturated C=O)

Physicochemical and Functional Properties

Solubility and Reactivity:
  • Dimethyl Itaconate: Polar, soluble in acetone and methanol. Reacts readily in Diels-Alder or polymerization reactions due to low steric hindrance .
  • This compound: Hydrophobic, likely soluble in non-polar solvents (e.g., hexane). Octyl groups may slow reaction kinetics but improve thermal stability .
  • Dioctyl Sebacate : Used in aerosols and lubricants due to high hydrophobicity and low volatility. Lacks the reactive methylidene group, limiting its utility in polymerization .

Table 2: Functional Properties

Compound Boiling Point (°C, estimated) Key Applications
Dimethyl 2-methylidenebutanedioate ~250 Polymer synthesis, biomedical uses
This compound >300 Plasticizers, hydrophobic coatings
Dioctyl Sebacate 248–252 Aerosols, lubricants

Bioactivity and Industrial Relevance

  • This compound: Limited bioactivity data; its applications are inferred from structural analogs. Databases like KLSD (Kinase Ligand Similarity and Diversity) could facilitate bioactivity screening but currently lack specific entries .
  • Dioctyl Sebacate: Non-reactive and biocompatible, widely used in cosmetics and pharmaceuticals .

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